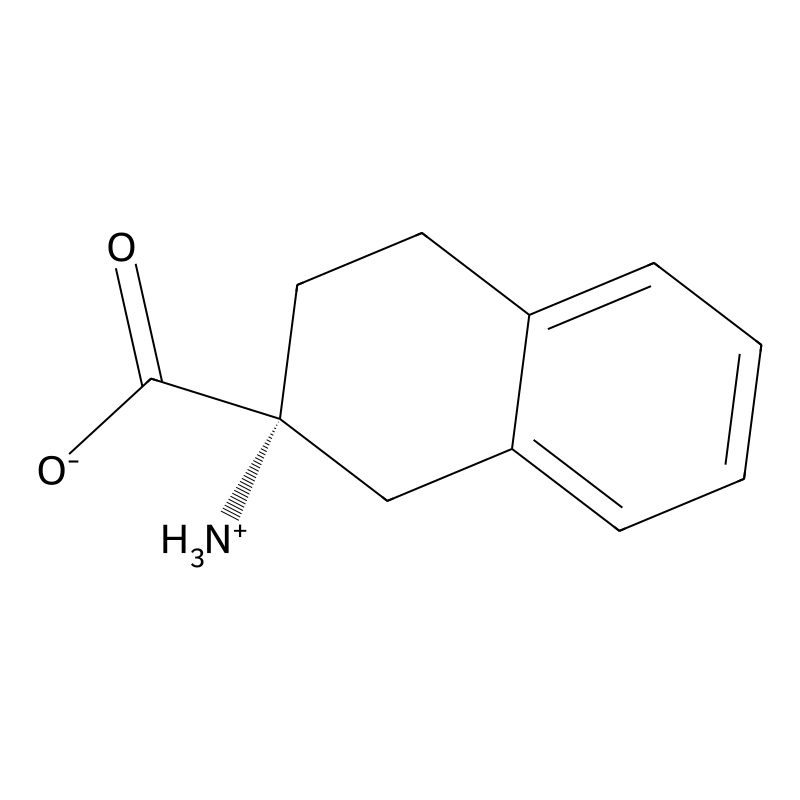

(R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential as a Melanocortin-4 Receptor Agonist

One of the most studied areas of research involving (R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is its potential as a melanocortin-4 receptor (MC4R) agonist. The MC4R is a G protein-coupled receptor found in various tissues, including the brain, and plays a role in regulating appetite, energy expenditure, and pigmentation.

A study published in Bioorganic & Medicinal Chemistry Letters explored the development of (R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid analogs as potent and selective human MC4R agonists. The research showed that these analogs exhibited promising activity in stimulating the MC4R, suggesting their potential as therapeutic agents for obesity and related disorders. []

(R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a chiral compound with the molecular formula and a molecular weight of 191.23 g/mol. It is also known by its synonyms, including (R)-2-Aminotetralin-2-carboxylic acid and (R)-2-Amino-1,2,3,4-tetrahydro-2-naphthoic acid. The compound is characterized by a tetrahydronaphthalene core with an amino group and a carboxylic acid functional group positioned at the 2nd carbon of the naphthalene ring system. It is typically stored under argon to maintain its stability and purity, which is reported to be ≥99% as determined by high-performance liquid chromatography (HPLC) .

- Peptide Synthesis: The carboxylic acid group can react with amines to form peptide bonds, making it useful in the synthesis of peptides and proteins.

- Decarboxylation: Under certain conditions, the carboxylic acid can be removed to yield an amine derivative.

- Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.

These reactions make it valuable in organic synthesis and medicinal chemistry .

The synthesis of (R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through several methods:

- Reduction of Naphthoic Acid Derivatives: Starting from naphthoic acids, reduction processes can yield the tetrahydronaphthalene framework.

- Chiral Pool Synthesis: Utilizing chiral starting materials can lead to the formation of this compound with high enantiomeric purity.

- Multi-step Synthetic Routes: Combining various reactions such as alkylation, amination, and carboxylation can also produce this compound effectively.

These methods are crucial for obtaining high-purity samples required for research and industrial applications .

(R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications:

- Peptide Synthesis: Its role as a building block in peptide synthesis makes it valuable in pharmaceutical research.

- Research Tool: It serves as a reference compound in studies investigating receptor interactions and biological pathways.

- Potential Therapeutic Agent: Due to its structural properties and biological activity, it may have applications in developing new therapeutic agents targeting neurological disorders .

Several compounds share structural similarities with (R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Below is a comparison highlighting their unique features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | Enantiomer of the target compound | Potentially different biological activities due to chirality |

| 1-Amino-2-naphthoic acid | Lacks the tetrahydronaphthalene structure | Simpler structure; used in dye synthesis |

| 1-Hydroxy-2-naphthoic acid | Hydroxyl group instead of amino | Different reactivity; involved in various chemical syntheses |

| 3-Aminotetralin | Similar tetrahydronaphthalene core | Known for its interaction with dopamine receptors |

These compounds illustrate the diversity within this chemical class while highlighting the unique structural and functional characteristics of (R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid .

Rational Design Strategies in Tetrahydronaphthalene Scaffolds

The tetrahydronaphthalene core provides a versatile platform for rational drug design due to its balanced rigidity and flexibility. Researchers have optimized this scaffold by introducing substituents at strategic positions to enhance receptor affinity and selectivity. For instance, carboxamide derivatives of tetrahydronaphthalene, such as those targeting growth hormone secretagogue receptors (GHS-R), demonstrate how side-chain modifications influence antagonistic activity [4]. In one study, replacing the tetrahydronaphthalene carboxamide’s terminal phenyl group with polar moieties improved water solubility while maintaining nanomolar binding affinity [4].

Computational tools like molecular docking and dynamics simulations have been instrumental in predicting how steric and electronic effects modulate interactions with target proteins. A 2023 study on α2-adrenergic receptors (α2AR and α2CR) revealed that 5-substituted-2-aminotetralins adopt distinct conformations when bound to receptor subtypes, enabling subtype-specific functional outcomes [8]. For example, fluorophenyl substitutions at the 5-position induced agonist activity at α2AR but inverse agonism at α2CR, highlighting the scaffold’s adaptability to divergent pharmacological profiles [8].

Conformational Analysis in Research Settings

Conformational flexibility profoundly impacts the biological activity of tetrahydronaphthalene derivatives. Comparative studies on oxygen-, sulfur-, and selenium-containing analogs (isochroman, isothiochroman, and isoselenochroman) revealed stark differences in energy minima and transition states [5]. For (R)-2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, the twisted conformation predominates in polar solvents due to reduced steric strain, whereas the bent form is stabilized in hydrophobic environments through van der Waals interactions [5]. These findings underscore the importance of solvent effects in molecular dynamics simulations.

Potential energy surface (PES) analyses using density functional theory (DFT) and ab-initio methods further quantified energy barriers between conformers. At the ωB97X-D/6-311G++(2d,3p) level, the energy difference between twisted and bent conformers in isothiochroman analogs was approximately 80 cm⁻¹, suggesting facile interconversion under physiological conditions [5]. Such insights guide the design of derivatives with locked conformations to optimize target engagement.

Stereochemical Considerations and Research Implications

The (R)-configuration at the 2-position of the tetrahydronaphthalene scaffold is critical for chiral recognition at biological targets. Enantioselective synthesis methods, including asymmetric hydrogenation and enzymatic resolution, have been developed to access this stereoisomer with high optical purity [1] [6]. In dopamine receptor studies, the (R)-enantiomer of 2-aminotetralin derivatives exhibited 10-fold greater affinity for D2-like receptors compared to the (S)-counterpart, attributed to optimal alignment with the receptor’s hydrophobic pocket [7] [8].

Molecular electrostatic potential (MEP) maps further illustrate how stereochemistry influences charge distribution. The (R)-enantiomer’s amino group projects into regions of high electron density on receptor surfaces, facilitating hydrogen bonding with conserved aspartate residues [8]. This stereoelectronic complementarity underpins the compound’s utility in designing subtype-selective ligands for G protein-coupled receptors (GPCRs).

Bioisosteric Relationships in Pharmacological Research

Bioisosteric replacement strategies have expanded the functional versatility of the tetrahydronaphthalene scaffold. Thiophene analogs, for instance, serve as effective phenol bioisosteres in hydroxylated 2-aminotetralins, preserving dopamine receptor affinity while enhancing metabolic stability [7]. In one series, replacing the phenol group of 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) with a thiophene moiety improved oral bioavailability by 40% without compromising in vivo activity [7].

Sulfur-for-oxygen substitutions in the tetrahydronaphthalene ring system also alter electronic properties. Isoelectronic comparisons between isochroman (O) and isothiochroman (S) derivatives revealed a 0.5 Å increase in bond length at the chalcogen position, which subtly modulates ligand-receptor binding kinetics [5]. These modifications enable fine-tuning of pharmacokinetic profiles while retaining desired pharmacological effects.

The development of enantioselective methodologies for the synthesis of (R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has been driven by the need for efficient access to this chiral amino acid derivative. Enantioselective synthesis approaches have emerged as the most practical and scalable routes, offering superior control over stereochemistry compared to classical resolution methods [1] [2].

The asymmetric hydrogenation of α-dehydroamino acid derivatives represents one of the most successful strategies for accessing chiral amino acids with high enantioselectivity [3] [4]. This methodology employs chiral transition metal catalysts, typically rhodium complexes coordinated with chiral phosphine ligands, to achieve stereoselective reduction of prochiral substrates. For tetrahydronaphthalene amino acid derivatives, the approach involves the preparation of the corresponding α,β-unsaturated amino acid precursor followed by asymmetric hydrogenation using rhodium-diphosphine catalyst systems [5] [4].

The mechanism of asymmetric hydrogenation proceeds through the formation of a rhodium-substrate complex, where the chiral ligand creates a differentiated environment for the two faces of the double bond. The high enantioselectivities observed (typically 90-95% enantiomeric excess) result from the efficient discrimination between the re and si faces of the α,β-dehydroamino acid substrate [3] [6]. Chiral diphosphine ligands such as DIOP (derived from tartaric acid) and BINAP have proven particularly effective for this transformation, providing access to both R and S enantiomers depending on the ligand configuration [3] [7].

Alternative enantioselective approaches include the asymmetric Strecker synthesis, which has been applied to the synthesis of various α-amino acids including cyclic derivatives [2] [8]. This methodology involves the enantioselective addition of cyanide to chiral imines, followed by hydrolysis to afford the corresponding amino acids. The development of chiral auxiliary-based Strecker reactions has enabled access to enantiomerically enriched products, although the yields and selectivities are generally lower than those achieved through asymmetric hydrogenation [9] [8].

Recent advances in biocatalytic approaches have provided complementary strategies for enantioselective amino acid synthesis [10] [11]. Dynamic kinetic resolution using engineered transaminases has demonstrated remarkable stereoselectivity for β-branched aromatic α-amino acids, achieving both high diastereoselectivity and enantioselectivity in a single catalytic step [10]. These biocatalytic methods offer advantages in terms of mild reaction conditions and environmental sustainability, while maintaining high levels of stereocontrol [11] [12].

Rhodium(II)-Catalyzed Cycloaddition Methodologies

Rhodium(II) complexes have emerged as versatile catalysts for cycloaddition reactions leading to amino acid derivatives, with particular emphasis on [2+2+2] cycloaddition methodologies and carbene-mediated transformations [13] [14] [15]. The unique electronic properties of dirhodium catalysts enable efficient activation of multiple unsaturated bonds, facilitating the construction of complex polycyclic frameworks relevant to amino acid synthesis [16].

The [2+2+2] cycloaddition of 1,5-bisallenes with alkynes represents a significant advancement in rhodium-catalyzed methodology for amino acid synthesis [15]. This transformation employs rhodium(I) complexes with hemilabile thioether-functionalized N-heterocyclic carbene ligands to achieve complete chemoselectivity and high yields. The process provides access to trans-5,6-fused bicyclic systems containing exocyclic double bonds, which serve as valuable intermediates for the synthesis of non-proteinogenic phenylalanine derivatives [17].

The mechanism of rhodium-catalyzed [2+2+2] cycloaddition involves sequential oxidative addition and reductive elimination steps. Initially, the rhodium center coordinates to the alkyne and one allene, forming a rhodacyclopentene intermediate. Subsequent insertion of the second allene into this metallacycle leads to the formation of the six-membered ring with concomitant regeneration of the active catalyst [15]. The hemilabile nature of the sulfur atom in the N-heterocyclic carbene ligand plays a crucial role in modulating electron density at key intermediates, thereby facilitating the overall transformation [15].

Dirhodium(II) catalysts have demonstrated exceptional efficiency in carbene transfer reactions relevant to amino acid synthesis [18] [19]. The mechanochemical conditions developed for rhodium(II)-catalyzed N-H insertions of carbenes represent a significant advancement in sustainable synthesis methodology [18]. Under solvent-free conditions in a mixer mill, Rh2(OAc)4 catalyzes the reaction between aryldiazoesters and anilines to produce α-amino esters with excellent yields and broad functional group tolerance [18].

The application of rhodium catalysis to amino acid synthesis has been further extended through the development of multicomponent reactions [19]. Rh(II)-catalyzed multicomponent transformations enable the trapping of α-amino enols with vinylimine intermediates, providing access to complex α-amino-β-indole ketone structures [19]. These reactions proceed through the generation of α-imino rhodium carbenes from 1-sulfonyl-1,2,3-triazoles, followed by subsequent transformations involving water-mediated ylide formation and 1,4-proton transfer processes [19].

Intramolecular Buchner Reaction Applications

The intramolecular Buchner reaction has emerged as a powerful methodology for the construction of cyclic amino acid frameworks through the dearomatization of aromatic rings [20] [16]. This transformation provides access to norcaradiene and cycloheptatriene structures that serve as valuable intermediates in the synthesis of complex amino acid derivatives [20].

The development of α-diazo-β-ketonitrile substrates has represented a significant breakthrough in intramolecular Buchner reaction methodology [20]. Unlike conventional α-diazo-β-ketoesters, which typically favor C-H insertion reactions, α-diazo-β-ketonitriles exhibit exceptional selectivity for arene cyclopropanation, leading to stable norcaradiene products [20]. This unique reactivity has been attributed to the linear geometry of the nitrile group, which allows it to be coplanar with the rhodium carbenoid, thereby enhancing electrophilicity while minimizing steric interactions during the cyclopropanation event [20].

The substrate scope of the intramolecular Buchner reaction encompasses a wide range of aromatic systems, with particular effectiveness observed for electron-rich arenes [20]. Tetrahydronaphthalene derivatives represent ideal substrates for this transformation, as the reduced aromatic system provides enhanced reactivity toward carbene insertion while maintaining structural rigidity that favors intramolecular cyclization [20]. The reaction typically proceeds under mild conditions using catalytic amounts of dirhodium complexes, such as Rh2(esp)2 or Rh2(OAc)4, in dichloromethane at room temperature [20].

The mechanistic understanding of the intramolecular Buchner reaction has been advanced through comprehensive studies of catalyst and substrate effects [20]. Electron-deficient dirhodium catalysts, such as Rh2(pfb)4, favor arene cyclopropanation over competing C-H insertion reactions, while electron-rich catalysts like Rh2(cap)4 promote alternative reaction pathways [20]. The choice of catalyst can therefore be used to control the chemoselectivity of the transformation, enabling access to different structural motifs from the same substrate [20].

Applications of the intramolecular Buchner reaction in amino acid synthesis have been demonstrated through the total synthesis of complex natural products [20]. The methodology has proven particularly valuable for the construction of polycyclic frameworks containing quaternary carbon centers, which are challenging to access through conventional synthetic approaches [20]. The ability to generate fully substituted cyclopropanes through this transformation provides unique opportunities for the synthesis of conformationally constrained amino acid derivatives [20].

Novel Catalytic Methods in Research Settings

The frontier of catalytic amino acid synthesis has been significantly advanced through the development of novel methodological approaches that leverage cutting-edge concepts in organometallic chemistry and catalysis [21] [22] [23]. These innovations have opened new avenues for accessing structurally diverse amino acid derivatives with enhanced efficiency and selectivity.

Enantioselective C(sp3)-H borylation has emerged as a transformative methodology for the synthesis of α-aminoboronate derivatives [22]. The development of rhodium-monophosphite chiral catalytic systems enables highly efficient borylation of N-adjacent C-H bonds across diverse substrate classes, including 2-(N-alkylamino)heteroaryls and N-alkanoyl-based secondary or tertiary amides [22]. This methodology achieves remarkable enantioselectivities (typically 85-95% enantiomeric excess) and provides access to α-aminoboronic acid analogues that serve as important bioisosteres of α-amino acids [22].

The synthetic utility of rhodium-catalyzed C-H borylation extends beyond simple substrate transformation to enable catalyst-controlled site-selective and stereoselective functionalization of complex peptidic compounds [22]. This capability has been demonstrated through the streamlined synthesis of the anti-cancer drug molecule bortezomib, showcasing the potential for late-stage functionalization of bioactive molecules [22]. The versatility of α-aminoboronates as synthetic intermediates is further highlighted through diverse carbon-boron bond transformations, including Suzuki-Miyaura coupling reactions and novel peptide chain elongation methods [22].

Asymmetric synthesis of α-tertiary chiral amino acid derivatives has been achieved through rhodium-catalyzed arylation of cyclic N-sulfonyl α-ketimino esters [21] [24]. The employment of exceptionally simple sulfur-olefin ligands enables highly enantioselective transformations (uniformly 98-99% enantiomeric excess) with excellent yields [21] [24]. This methodology provides facile access to α,α-gem-diaryl substituted chiral amino esters, which serve as precursors to unique chiral spirocycles bearing 2,3-dihydrobenzofuran and 1H-isoindole skeletons [21] [24].

The development of palladium-catalyzed asymmetric N-allylation represents another significant advancement in amino acid derivatization [25]. The identification of powerful tartaric acid-derived C2-symmetric chiral diphosphane ligands has enabled stereo-controlled conversion of various amino acid esters to N-allylated products with highest levels of enantio- or diastereoselectivity [25]. The catalyst-controlled fashion of this transformation allows for predictable configuration outcomes and demonstrates outstanding levels of catalytic activity through ligand acceleration effects [25].

Rhodium-catalyzed conjugate addition/cyclization cascades have provided new entries to amino-containing heterocyclic frameworks [23]. The enantioselective synthesis of 2-amino-4H-chromenes through cascade rhodium-catalyzed conjugate addition/hetero Thorpe-Ziegler reactions achieves moderate to good yields (up to 98%) with high enantioselectivities (up to 92% enantiomeric excess) [23]. This protocol addresses methodological deficiencies in the asymmetric synthesis of 4-aryl 2-amino-4H-chromenes and demonstrates the power of cascade catalysis in complex molecule construction [23].

Green Chemistry Adaptations for Sustainable Synthesis

The evolution toward sustainable synthetic methodologies has profoundly influenced amino acid synthesis, with green chemistry principles driving the development of environmentally benign processes that minimize waste generation and energy consumption [26] [27] [28] [29]. These adaptations have resulted in innovative approaches that maintain high efficiency while addressing environmental concerns associated with traditional synthetic methods.

Carbon-negative synthesis represents a paradigmatic shift in amino acid production methodology [27]. Researchers have developed a cell-free-based biocatalyst system that utilizes carbon dioxide as a low-cost feedstock for amino acid synthesis, achieving net carbon consumption during the process [27]. This methodology employs engineered enzymatic systems that fix nitrogen from N2 and carbon from CO2 to produce glycine and alanine, demonstrating the feasibility of sustainable amino acid production with environmental benefits [27] [30]. The system provides a cost-effective and scalable approach while simultaneously removing greenhouse gases from the atmosphere [27].

Flow chemistry has emerged as a transformative approach for sustainable amino acid synthesis, offering enhanced safety, improved scalability, and waste minimization [31]. The development of pseudo-telescopic synthesis methodologies enables the efficient preparation of β-amino acids through Arndt-Eistert homologation using flow reactor cascades [31]. This innovative approach utilizes flow generation of diazomethane, diazoketone preparation, and subsequent photo-flow Wolff rearrangement without intermediate isolation [31]. The mild reaction conditions and continuous processing capabilities result in high yields and excellent purity while expanding the synthetic utility of the Wolff rearrangement [31].

Mechanochemical conditions have been successfully applied to rhodium-catalyzed amino acid synthesis, eliminating the need for organic solvents while maintaining high catalytic efficiency [18]. Under solvent-free conditions in a mixer mill, Rh2(OAc)4 catalyzes N-H insertions of carbenes to produce α-amino esters with excellent yields and broad functional group tolerance [18]. This methodology demonstrates operational simplicity, scalability, and insensitivity to air, representing a significant advancement toward sustainable synthetic practices [18].

Photobiocatalytic approaches represent a convergence of synthetic photochemistry with biocatalysis, enabling new catalytic reactions that are unprecedented in both biological and chemical contexts [11] [12]. The synergistic method merges the complementary activities of enzymes and small-molecule photochemistry to create non-canonical amino acids with high stereoselectivity [11] [12]. This approach utilizes visible light-promoted photoredox catalysis combined with enzymatic transformations to generate short-lived radical intermediates that participate in stereoselective amino acid formation [11] [12].

Atom-economical synthetic strategies have been developed to maximize the incorporation of starting materials into final products while minimizing waste generation [28] [32]. The implementation of tri-enzymatic catalytic systems demonstrates exceptional atom economy for the synthesis of D-α-amino acids from readily available L-amino acid precursors [28]. This cascade reaction utilizes L-threonine as the starting material and produces only carbon dioxide and water as byproducts, achieving greater than 90% yield with greater than 99% enantioselectivity [28]. The methodology eliminates the need for external ammonia addition, as the ammonia generated from the first enzymatic step serves as the amino donor for subsequent reductive amination [28].

The development of green methylation agents has addressed the environmental concerns associated with traditional methylating reagents [26]. Dimethyl carbonate has emerged as a sustainable and cost-effective alternative for amino acid modification, enabling efficient O-methylation, N,O-dimethylation, and N-formylation of various amino acids [26]. This acid-assisted methodology achieves quantitative conversions and yields while offering broad applicability to amino acids with different side chain functionalities [26]. The approach demonstrates high selectivity and efficiency without risk of racemization or epimerization, providing a practical and environmentally friendly alternative to conventional modification methods [26].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant